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Compound of Interest

Compound Name: SKF 91488 dihydrochloride

Cat. No.: B1662238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of SKF 91488
dihydrochloride, a compound primarily identified as a potent inhibitor of histamine N-

methyltransferase (HNMT). Due to limited publicly available quantitative data for SKF 91488's

direct interactions with histamine receptors, this guide focuses on a comparative assessment

against a panel of well-characterized histamine receptor ligands and another HNMT inhibitor.

This allows for an objective evaluation of its potential pharmacological space and highlights

areas for future investigation.

Executive Summary
SKF 91488 is established as an inhibitor of histamine N-methyltransferase (HNMT), an enzyme

responsible for the metabolic inactivation of histamine.[1][2] Its effects in biological systems are

often attributed to the subsequent increase in endogenous histamine levels.[3][4] There are

conflicting reports regarding its direct activity at histamine receptors, with some sources

suggesting it has no agonist activity, while others propose it may act as an agonist at H1 and

H2 receptors. However, a thorough review of available literature did not yield quantitative

binding affinity (Ki) or functional potency (EC50) data for SKF 91488 at any of the four

histamine receptor subtypes (H1, H2, H3, H4).

This guide presents the known information about SKF 91488 in the context of selective

agonists and antagonists for each histamine receptor subtype and a comparator HNMT
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inhibitor, Metoprine. This comparative approach offers a framework for understanding the

potential selectivity and off-target effects of SKF 91488.

Data Presentation: Comparative Selectivity Profiles
The following tables summarize the binding affinities and functional potencies of selected

compounds at histamine receptors and for HNMT. All values are presented as pKi or pIC50 (-

log(Ki/IC50)) for consistency, where a higher value indicates greater affinity or potency.

Table 1: HNMT Inhibitor Profile

Compound Target pIC50 Species

SKF 91488 HNMT Data Not Available -

Metoprine HNMT 7.18 -

Table 2: Histamine H1 Receptor Ligand Profiles

Compound Target Action pKi pEC50/pA2 Species

SKF 91488 H1
Agonist

(Disputed)

Data Not

Available

Data Not

Available
-

2-(3-

Trifluorometh

ylphenyl)hista

mine

H1 Agonist 5.9 6.81 (pD2) Guinea Pig

Mepyramine H1
Inverse

Agonist
~9.0 ~8.5 (pA2) Guinea Pig

Table 3: Histamine H2 Receptor Ligand Profiles
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Compound Target Action pKi pEC50/pA2 Species

SKF 91488 H2
Agonist

(Disputed)

Data Not

Available

Data Not

Available
-

Dimaprit H2 Agonist 4.36
Data Not

Available
Guinea Pig

Cimetidine H2 Antagonist
Data Not

Available
6.6 (pKB) Rabbit

Table 4: Histamine H3 Receptor Ligand Profiles

Compound Target Action pKi pEC50/pA2 Species

(R)-α-

Methylhistami

ne

H3 Agonist 7.3
Data Not

Available
Rat

Thioperamide H3
Antagonist/In

verse Agonist
7.6

Data Not

Available
Human

Table 5: Histamine H4 Receptor Ligand Profiles

Compound Target Action pKi pEC50/pA2 Species

4-

Methylhistami

ne

H4 Agonist 7.3 7.4 Human

JNJ 7777120 H4 Antagonist 8.35
Data Not

Available
Human

Experimental Protocols
Detailed experimental protocols for determining the selectivity profile of a test compound like

SKF 91488 would typically involve the following methodologies.
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Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound for histamine H1, H2, H3, and H4

receptors.

Principle: The assay measures the ability of an unlabeled test compound to compete with a

radiolabeled ligand for binding to the receptor.

General Protocol:

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human

histamine receptor of interest (e.g., HEK293 or CHO cells).

Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand

(e.g., [³H]mepyramine for H1, [³H]tiotidine for H2, [¹²⁵I]iodophenpropit for H3, [³H]histamine

for H4) and varying concentrations of the test compound.

Separation: Separate the bound from the free radioligand by rapid filtration through glass

fiber filters.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Plot the percentage of inhibition of radioligand binding against the

concentration of the test compound. Calculate the IC50 value (the concentration of the test

compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50

value to a Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization for H1,
cAMP Accumulation for H2/H4, GTPγS Binding for
H3/H4)
These assays determine the functional activity (agonist or antagonist) and potency (EC50 or

IC50) of a compound at a specific receptor.
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Objective: To determine if a test compound acts as an agonist or antagonist and to quantify its

potency at histamine receptors.

Principle: These assays measure a downstream signaling event that occurs upon receptor

activation or inhibition.

General Protocol (Calcium Mobilization for H1 Receptor):

Cell Culture: Culture cells stably expressing the human H1 receptor.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: Add varying concentrations of the test compound (for agonist testing) or

a fixed concentration of histamine in the presence of varying concentrations of the test

compound (for antagonist testing).

Signal Detection: Measure the change in fluorescence intensity over time using a

fluorescence plate reader.

Data Analysis: Plot the change in fluorescence against the concentration of the test

compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Histamine N-Methyltransferase (HNMT) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound on HNMT activity.

Principle: This assay measures the enzymatic conversion of histamine to N-tele-

methylhistamine by HNMT, typically using a radiolabeled methyl donor.

General Protocol:

Enzyme Preparation: Prepare a source of HNMT, either from tissue homogenates or

recombinant sources.

Reaction Mixture: Prepare a reaction mixture containing the enzyme, histamine, a

radiolabeled methyl donor (e.g., S-adenosyl-L-[methyl-³H]methionine), and varying

concentrations of the test compound.
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Incubation: Incubate the reaction mixture at 37°C for a defined period.

Extraction: Stop the reaction and extract the radiolabeled N-tele-methylhistamine into an

organic solvent.

Quantification: Measure the radioactivity of the extracted product using liquid scintillation

counting.

Data Analysis: Plot the percentage of inhibition of HNMT activity against the concentration of

the test compound to determine the IC50 value.

Visualizations
Histamine Receptor Signaling Pathways

H1 Receptor H2 Receptor H3 & H4 Receptors

H1R

Gq/11

Phospholipase C

IP3 DAG

Ca²⁺ Mobilization PKC Activation

H2R

Gs

Adenylyl Cyclase

↑ cAMP

PKA Activation

H3R / H4R

Gi/o

Adenylyl Cyclase

↓ cAMP

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1662238?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified signaling pathways of histamine receptors.

Experimental Workflow for Selectivity Profiling
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Caption: General workflow for determining the selectivity profile of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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